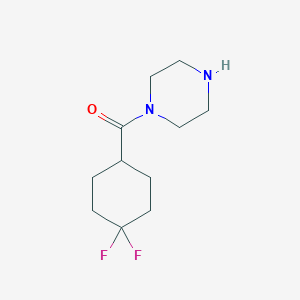

1-(4,4-Difluorocyclohexanecarbonyl)piperazine

Description

Properties

IUPAC Name |

(4,4-difluorocyclohexyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F2N2O/c12-11(13)3-1-9(2-4-11)10(16)15-7-5-14-6-8-15/h9,14H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZVWCAQGABEOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)N2CCNCC2)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Coupling Procedure

The most widely documented method involves a one-pot coupling reaction:

-

Reagent Preparation : A solution of 4,4-difluorocyclohexanecarboxylic acid (0.37 mmol) and piperazine (0.29 mmol) in dichloromethane (DCM, 5 mL) is prepared.

-

Coupling Agent Addition : EDCI (0.36 mmol) and HOBt (0.37 mmol) are added sequentially, followed by N,N-diisopropylethylamine (DIPEA, 0.85 mmol) to maintain a basic pH.

-

Reaction Execution : The mixture is stirred at room temperature for 4 hours, after which the solvent is evaporated under reduced pressure.

-

Purification : The crude product is purified via flash column chromatography using a methanol/dichloromethane (1:12 v/v) eluent, yielding the target compound as a yellow foam (76% yield).

Key Reaction Parameters:

Alternative Coupling Approaches

Patent literature describes analogous methods using HBTU instead of EDCI/HOBt for industrial-scale synthesis. For example:

-

A mixture of piperazine (0.581 mol) and 4,4-difluorocyclohexanecarbonyl chloride (0.638 mol) in acetic acid is stirred at 40°C, followed by distillation and solvent switching to toluene. This method emphasizes scalability, achieving yields >70% after recrystallization.

Mechanistic Insights into Amide Bond Formation

The reaction proceeds via activation of the carboxylic acid to form an O-acylisourea intermediate (with EDCI) or a benzotriazole-active ester (with HOBt). Nucleophilic attack by piperazine’s secondary amine then forms the desired amide bond. DIPEA neutralizes HCl generated during the process, preventing protonation of the amine and ensuring reaction progression.

Optimization Strategies

Solvent Selection

Temperature Control

While room temperature suffices for most couplings, exothermic reactions (e.g., acyl chloride additions) require cooling to 0–10°C to minimize side reactions.

Purification Techniques

-

Flash chromatography remains the gold standard for laboratory purification, offering >95% purity.

-

Industrial processes favor recrystallization from toluene/water mixtures, reducing costs while maintaining high yield.

Analytical Characterization

Critical quality attributes of this compound are verified through:

-

1H-NMR : Characteristic signals include δ 3.4–3.6 ppm (piperazine CH2 groups) and δ 2.1–2.3 ppm (cyclohexane CH2 groups).

-

HPLC : Purity >98% is achievable with optimized eluents (e.g., 70:30 acetonitrile/water).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Difluorocyclohexanecarbonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of difluorocyclohexanone derivatives.

Reduction: Formation of difluorocyclohexanol derivatives.

Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

1-(4,4-Difluorocyclohexanecarbonyl)piperazine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4,4-Difluorocyclohexanecarbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperazine derivatives are known to interact with GABA receptors, which play a role in neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Related Piperazine Derivatives

Substituent Variations and Pharmacological Implications

1-(4-Chlorobenzhydryl)piperazine Derivatives ()

- Structure : Features a 4-chlorobenzhydryl group (aromatic) instead of the difluorocyclohexanecarbonyl moiety.

- Activity : Demonstrated significant cytotoxicity against multiple cancer cell lines (e.g., IC₅₀ values in the low micromolar range for liver and breast cancer cells).

1-Bis(4-fluorophenyl)methyl Piperazine ()

- Structure : Contains two 4-fluorophenyl groups attached to a methyl-piperazine core.

- Activity : Used as an intermediate in antimicrobial and antipsychotic drug synthesis.

- Key Difference : Fluorination on aromatic rings improves metabolic stability but retains planar geometry, whereas the target compound’s cyclohexane introduces conformational rigidity and reduced aromatic interactions .

MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) ()

- Structure : Combines a cyclohexyl group with a diphenylethyl chain on piperazine.

- Activity : Exhibits analgesic properties but with neurotoxic side effects.

- Key Difference : The diphenylethyl chain increases lipophilicity and CNS penetration, whereas the target compound’s carbonyl group may limit blood-brain barrier permeability .

Metabolic Stability and Fluorination Effects

- Target Compound: The 4,4-difluorocyclohexane group resists oxidative metabolism by cytochrome P450 enzymes, a common issue with non-fluorinated piperazines like 1-(3-chlorophenyl)piperazine (mCPP), which undergoes rapid N-dealkylation .

- Comparison to Fluoroquinolones (): Piperazine moieties in fluoroquinolones (e.g., ciprofloxacin) are prone to MnO₂-mediated oxidation at the N1 position. The target compound’s fluorinated cyclohexane likely mitigates such reactivity .

Data Table: Structural and Functional Comparison

Biological Activity

1-(4,4-Difluorocyclohexanecarbonyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a difluorocyclohexanecarbonyl group. The fluorine atoms in the structure are believed to enhance the compound's binding affinity to biological targets, potentially increasing its efficacy.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets, such as receptors and enzymes. The presence of fluorine atoms can alter the electronic properties of the molecule, affecting its pharmacodynamics.

Key Mechanisms:

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic processes, although detailed studies are required to elucidate these pathways fully.

Anticancer Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Studies : A study demonstrated that similar piperazine derivatives showed significant growth inhibition in liver (HUH7, HEPG2) and breast (MCF7) cancer cell lines. The mechanism behind this activity often involves apoptosis induction or cell cycle arrest .

Analgesic Activity

Piperazine derivatives have been explored for their analgesic properties. In experimental models, compounds structurally related to this compound have shown promising analgesic effects comparable to morphine in certain assays .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications to the piperazine ring or the carbonyl substituent can significantly influence potency and selectivity.

- Fluorine Substitution : The introduction of fluorine atoms has been correlated with enhanced receptor affinity and selectivity.

- Carbonyl Variations : Altering the carbonyl group can affect solubility and metabolic stability.

Case Studies

- Anticancer Efficacy : A series of studies have evaluated the anticancer potential of various piperazine derivatives against multiple cancer types. One notable case involved a derivative showing a 50% inhibition concentration (IC50) of less than 5 µM against liver cancer cells .

- Neuropharmacological Effects : Another study highlighted the impact of piperazine derivatives on neurotransmitter levels such as dopamine and serotonin, indicating potential applications in treating mood disorders .

Q & A

Q. What are the optimal synthetic routes for 1-(4,4-Difluorocyclohexanecarbonyl)piperazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 4,4-difluorocyclohexanecarbonyl chloride with piperazine. Key steps include:

- Reagent Selection : Use a base like triethylamine to neutralize HCl generated during acylation.

- Solvent Optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred due to their inertness and ability to dissolve both reactants.

- Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions. Post-addition, stir at room temperature for 6–12 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Yield improvements (70–85%) are achieved by slow reagent addition and anhydrous conditions .

Q. How can researchers characterize the structure of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Analysis :

- FT-IR : Confirm the carbonyl stretch (~1650–1700 cm⁻¹) and absence of -OH/N-H peaks (~3300 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ with accurate mass matching C₁₁H₁₅F₂N₂O .

Advanced Research Questions

Q. What strategies are employed to enhance the biological activity of this compound through structural modifications?

Methodological Answer:

Q. How can in silico modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction :

- Software Tools : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (e.g., GI absorption: >80% predicted), BBB permeability (low due to high polarity), and CYP450 inhibition (risk of 2D6 inhibition) .

- Molecular Dynamics : Simulate binding to serum albumin (PDB ID: 1AO6) to assess plasma protein binding .

- Docking Studies :

Q. What analytical methods resolve contradictions in experimental data (e.g., conflicting bioactivity results) for this compound?

Methodological Answer:

- Data Triangulation :

- Batch Reproducibility : Verify purity (>95% via HPLC) and stereochemistry (CD spectroscopy) across synthesized batches .

- Assay Validation : Compare results across multiple assays (e.g., radioligand binding vs. functional cAMP assays) to rule out false positives .

- Metabolite Screening : Use LC-MS to identify in vitro metabolites (e.g., N-dealkylation products) that may interfere with activity .

- Statistical Analysis : Apply multivariate regression to correlate structural descriptors (e.g., LogP, polar surface area) with bioactivity outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.